molecular formula C10H9ClN2O5 B11029384 Methyl ((2-chloro-4-nitrobenzoyl)amino)acetate

Methyl ((2-chloro-4-nitrobenzoyl)amino)acetate

Cat. No.: B11029384
M. Wt: 272.64 g/mol
InChI Key: AYAQJPNOVZPGJO-UHFFFAOYSA-N
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Description

Methyl ((2-chloro-4-nitrobenzoyl)amino)acetate is an organic compound with the molecular formula C10H9ClN2O5 and a molecular weight of 272.647 g/mol . This compound is known for its unique chemical structure, which includes a chloro and nitro group attached to a benzoyl moiety, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ((2-chloro-4-nitrobenzoyl)amino)acetate typically involves the reaction of 2-chloro-4-nitrobenzoic acid with methylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl ((2-chloro-4-nitrobenzoyl)amino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl ((2-chloro-4-nitrobenzoyl)amino)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl ((2-chloro-4-nitrobenzoyl)amino)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chloro group can participate in substitution reactions, leading to the formation of various derivatives with potential biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl ((2-chloro-4-nitrobenzoyl)amino)acetate is unique due to the specific positioning of the chloro and nitro groups on the benzoyl ring. This unique structure imparts distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

Molecular Formula

C10H9ClN2O5

Molecular Weight

272.64 g/mol

IUPAC Name

methyl 2-[(2-chloro-4-nitrobenzoyl)amino]acetate

InChI

InChI=1S/C10H9ClN2O5/c1-18-9(14)5-12-10(15)7-3-2-6(13(16)17)4-8(7)11/h2-4H,5H2,1H3,(H,12,15)

InChI Key

AYAQJPNOVZPGJO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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